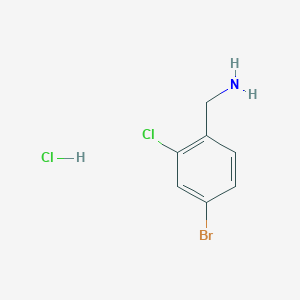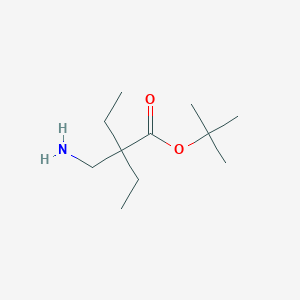
tert-Butyl 2-(aminomethyl)-2-ethylbutanoate
Vue d'ensemble
Description
“tert-Butyl 2-(aminomethyl)-2-ethylbutanoate” is also known as “tert-butyl (2-aminoethyl)(ethyl)carbamate”. It has a molecular formula of C9H20N2O2 . It is a compound that falls under the category of carbamates .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and an ethyl group . The average mass of the molecule is 188.267 Da and the monoisotopic mass is 188.152481 Da .
Applications De Recherche Scientifique
Substrate for Synthesis of Inhibitors
Tert-Butyl 2-(aminomethyl)-2-ethylbutanoate is utilized in the synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids, acting as a substrate for creating potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). These inhibitors are significant due to their competitive reversible inhibition properties, with some compounds showing a Ki value of 5 µM, indicating potential applications in neurological research and drug development (Silverman, Durkee, & Invergo, 1986).
Building Blocks for Dendrimers
In the field of materials science, this compound serves as a precursor for designing and synthesizing new types of 1 → (2 + 1) C-branched monomers. These monomers are essential for constructing multifunctionalized dendrimers, which have vast applications in nanotechnology, drug delivery, and materials engineering (Newkome, Kim, Moorefield, Maddi, & Yoo, 2003).
Physicochemical and Pharmacokinetic Studies
The tert-butyl group, a common motif in medicinal chemistry, is studied for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. Research in this area explores alternative substituents to modulate these properties without the drawbacks associated with the tert-butyl group, such as increased lipophilicity and decreased metabolic stability. This research is crucial for the drug discovery process, providing insights into the design of new pharmaceuticals (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
Enantioselective Synthesis
The compound is involved in enantioselective synthesis processes, where it is used as a starting material or intermediate for creating chiral compounds. Such synthetic methodologies are pivotal in producing enantiomerically pure substances, which are crucial in the pharmaceutical industry for developing drugs with specific desired activities and reduced side effects (Nishimura & Tomioka, 2002).
Environmental and Biodegradable Polymers
This compound derivatives have been utilized in the production of environmentally benign copolymers, such as degradable polycarbonates derived from dihydroxybutyric acid. These polymers, developed through copolymerization with carbon dioxide, offer a sustainable alternative to traditional plastics, highlighting the compound's role in green chemistry and environmental sustainability (Tsai, Wang, & Darensbourg, 2016).
Propriétés
IUPAC Name |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-6-11(7-2,8-12)9(13)14-10(3,4)5/h6-8,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCLIKGCSSRTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1527779.png)
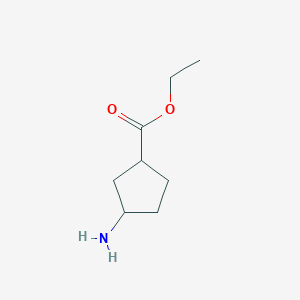

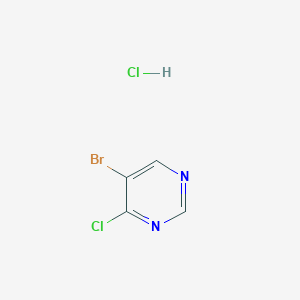
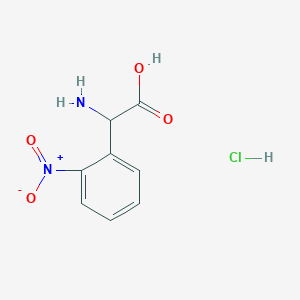
![2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1527787.png)

amino]-1-ethanol](/img/structure/B1527790.png)


